Lepidiline B

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

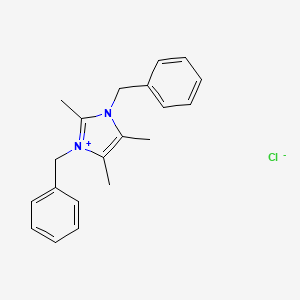

1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNHJXQBUXJGBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596093-97-9 | |

| Record name | Lepidiline B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEPIDILINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468X0RNJ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Biological Activity of Lepidiline B: A Technical Guide

Abstract

Lepidiline B, a natural imidazole alkaloid, was first isolated from the roots of Lepidium meyenii (Maca). Structurally identified as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride, this compound has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin, synthesis, and biological evaluation of this compound, with a focus on its anticancer properties. Detailed experimental protocols for its synthesis and cytotoxicity assessment are presented, along with a summary of its efficacy. Furthermore, a hypothesized signaling pathway for the mechanism of action of structurally related compounds is visualized, highlighting a potential area of investigation for this compound's mode of action.

Introduction

This compound is an imidazole alkaloid first discovered in 2003 in the roots of Lepidium meyenii, a plant commonly known as Maca that is native to the Andean region of Peru.[1] Alongside its analogue, Lepidiline A, these compounds represent a unique class of natural products. Subsequent research has also identified Lepidilines C and D from the same plant source. The chemical structure of this compound is 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1] Initial studies revealed that this compound exhibits cytotoxic activity against a range of human tumor cell lines, sparking interest in its potential as an anticancer agent.[1] This guide will delve into the technical details of its origin, laboratory synthesis, and the quantitative assessment of its biological activity.

Natural Origin and Isolation

This compound is a naturally occurring compound isolated from the roots of the Peruvian plant Lepidium meyenii (Maca). The initial isolation was reported by Cui et al. in 2003.[1]

General Isolation Protocol

While the full, detailed experimental protocol from the original 2003 publication by Cui et al. is not widely accessible, the general steps for the extraction and isolation of imidazole alkaloids from Lepidium meyenii can be summarized as follows. The process typically involves:

-

Extraction: The dried and powdered roots of Lepidium meyenii are subjected to solvent extraction.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other constituents.

-

Chromatographic Purification: The acidic aqueous phase containing the alkaloids is then neutralized and subjected to multiple rounds of column chromatography to isolate the individual compounds, including this compound.

Laboratory Synthesis of this compound

Due to the low abundance of this compound in its natural source, laboratory synthesis is crucial for further biological investigation. A detailed synthetic protocol has been described by Gapiński et al. (2021).

Experimental Protocol for Synthesis

The synthesis of 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride (this compound) can be achieved through the benzylation of a suitable imidazole precursor.

Materials:

-

1-benzyl-2,4,5-trimethylimidazole

-

Benzyl chloride

-

Acetonitrile (anhydrous)

Procedure:

-

A solution of 1-benzyl-2,4,5-trimethylimidazole (1.0 mmol) in anhydrous acetonitrile (5 mL) is prepared in a reaction vessel.

-

Benzyl chloride (1.2 mmol) is added to the solution.

-

The reaction mixture is stirred at reflux for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.

This protocol is based on synthetic methods for similar imidazolium salts and may require optimization for this compound.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against several cancer cell lines have been determined, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PACA2 | Pancreatic Adenocarcinoma | 4.2 | Gapiński et al. (2021) |

| MDA-MB-231 | Breast Carcinoma | 5.1 | Gapiński et al. (2021) |

| HL-60 | Human Promyelocytic Leukemia | 3.8 | Gapiński et al. (2021) |

| MCF-7 | Breast Adenocarcinoma | >100 | Gapiński et al. (2021) |

| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | >100 | Gapiński et al. (2021) |

Experimental Protocol for MTT Assay

The cytotoxicity of this compound is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7) and normal cells (e.g., HUVEC)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with solvent only is also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated and represent an active area of research. However, studies on structurally related N-heterocyclic carbene (NHC)-metal complexes, for which lepidilines can serve as precursors, suggest a potential mechanism involving the induction of cellular stress and apoptosis.

Hypothesized Signaling Pathway

Based on the known mechanisms of related compounds, a plausible, though not yet directly proven, signaling pathway for the cytotoxic effects of this compound and its derivatives could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Caption: Hypothesized signaling pathway for this compound derivatives.

Experimental Workflow for Pathway Analysis

To investigate the proposed signaling pathway, a series of experiments can be conducted.

Caption: Workflow for investigating the mechanism of action.

Conclusion

This compound, a natural product from Lepidium meyenii, demonstrates notable cytotoxic activity against several cancer cell lines. While its natural origin is established, laboratory synthesis provides a more accessible source for research. The quantitative data on its cytotoxicity highlight its potential as a lead compound for the development of new anticancer drugs. The exact signaling pathways through which this compound exerts its effects remain an important area for future investigation. The hypothesized pathway involving ROS-mediated apoptosis, based on related compounds, provides a logical framework for these future studies. Further research into the molecular targets of this compound will be crucial for its potential translation into a therapeutic agent.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Lepidiline B from Lepidium meyenii

Abstract

Lepidium meyenii (Maca) is a Peruvian plant historically used for its nutritional and medicinal properties. Modern phytochemical investigations have led to the isolation of several unique bioactive compounds. Among these are the lepidilines, a class of imidazole alkaloids. This technical guide focuses on Lepidiline B, one of the first of this class to be discovered. We provide a comprehensive overview of its initial discovery, detailed protocols for its extraction and isolation from natural sources, its structural elucidation, and a summary of its evaluated cytotoxic activities against various human cancer cell lines. This document is intended to serve as a core resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound.

Introduction and Initial Discovery

Lepidium meyenii Walp, a plant native to the high Andes of Peru, has a long history of use in traditional medicine, particularly for enhancing fertility and sexual function.[1] In the early 2000s, scientific investigation into the alkaloid content of Maca roots led to the discovery of a new class of imidazole alkaloids. In 2003, Cui et al. reported the isolation and structural characterization of two novel compounds, Lepidiline A and this compound, from an ethanolic extract of dried Maca roots.[1][2][3]

This compound was identified as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1][2] Its discovery was significant as it represented a new structural class of alkaloids from this well-known medicinal plant. Initial biological screenings revealed that this compound possesses notable cytotoxic activity against several human cancer cell lines, marking it as a compound of interest for further pharmacological investigation.[1][4] Subsequent research has led to the isolation of related compounds, Lepidilines C and D, and the synthesis of various analogues to further probe their therapeutic potential.[4]

Physicochemical and Structural Data

The structure of this compound was determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4][5] Its identity as an imidazolium salt is a key feature of its chemistry.

| Property | Data | Source(s) |

| Systematic Name | 1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium chloride | [6] |

| Synonyms | Macaline B | [6] |

| Molecular Formula | C₂₀H₂₃ClN₂ | [6] |

| Molecular Weight | 326.9 g/mol | [6] |

| Appearance | Colorless crystals | [4][5] |

| Melting Point | 228–229 °C | [4][5] |

Experimental Protocols

Isolation of this compound from Lepidium meyenii

The following protocol is based on the original methodology described by Cui et al. in their 2003 publication.[1]

a) Plant Material and Extraction:

-

Air-dried roots of L. meyenii (10 kg) are washed with water.

-

The washed roots are then extracted exhaustively with 100% ethanol (3 cycles).

-

The combined ethanol extracts are concentrated under reduced pressure to yield a concentrated lipidic extract.

-

The extract is tested for the presence of alkaloids using Dragendorff's reagent on a silica gel TLC plate.

b) Chromatographic Separation and Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A step gradient of methanol in chloroform is used as the mobile phase to elute different fractions.

-

Fractions are monitored by TLC. Those containing the target compounds are combined.

-

The combined fractions positive for this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A normal-phase silica gel column (e.g., Dynamax-60 Å, 21 × 250 mm) is used for the final purification to yield pure this compound.

Cytotoxicity Evaluation Protocol (MTT Assay)

The cytotoxic properties of this compound are typically evaluated using a colorimetric method such as the MTT assay. This protocol provides a general methodology.[1][7]

-

Cell Culture: Human cancer cell lines (e.g., PACA2, MDA-MB-231, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive solvent only.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ (or ED₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Biological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity appears to be more potent than that of its structural analog, Lepidiline A. The precise molecular mechanism of action has not been fully elucidated and remains an area for future investigation.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) or 50% effective dose (ED₅₀) values for this compound against various cell lines.

Table 1: Cytotoxicity Data from Cui et al. (2003) [1]

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | ED₅₀ (µM) |

| UMUC3 | Bladder Carcinoma | 6.47 | ~19.8 |

| PACA2 | Pancreatic Adenocarcinoma | 1.38 | ~4.2 |

| MDA231 | Breast Carcinoma | 1.66 | ~5.1 |

| FDIGROV | Ovarian Carcinoma | 5.26 | ~16.1 |

| Molar concentrations are calculated based on a molecular weight of 326.9 g/mol and may vary slightly from source reports. |

Table 2: Cytotoxicity Data from Gucwa et al. (2021) [4][5]

| Cell Line | Cancer Type | Incubation | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | 48h | 3.8 ± 0.2 |

| MCF-7 | Breast Adenocarcinoma | 48h | > 100 |

| HUVEC | Normal Endothelial Cells | 48h | > 100 |

The data indicates that this compound has potent activity against pancreatic, breast, and leukemia cell lines, with notable selectivity against leukemia cells when compared to normal endothelial (HUVEC) and breast cancer (MCF-7) cells in one study.[4]

Structural Context: The Lepidiline Alkaloids

This compound is part of a small family of related imidazole alkaloids isolated from L. meyenii. Understanding its structure in relation to its analogs is crucial for structure-activity relationship (SAR) studies. The primary differences lie in the substitution at the C2 position of the imidazole ring and the nature of the benzyl groups.

Conclusion and Future Directions

The discovery of this compound in Lepidium meyenii has unveiled a promising class of natural products with significant cytotoxic potential. The data clearly indicates its efficacy against specific cancer cell types in vitro. For drug development professionals, this compound serves as an interesting lead compound. Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its cytotoxic effects is critical.

-

Structure-Activity Relationship (SAR): Further synthesis of analogs can help optimize potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models is the necessary next step to determine its therapeutic potential.

-

Bioavailability and Pharmacokinetics: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is essential for its development as a drug candidate.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 6. selleckchem.com [selleckchem.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Biological Provenance of Lepidiline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline B, a unique imidazole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the biological source of this compound, detailing its isolation, quantification, and known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Primary Biological Source

The exclusive identified natural source of this compound is the root of Lepidium meyenii, a plant belonging to the Brassicaceae family.[1][2] Commonly known as Maca or Peruvian ginseng, this plant is indigenous to the high Andean regions of Peru and has a long history of use in traditional medicine for enhancing fertility and vitality.[3][4] this compound is one of several related imidazole alkaloids found in Maca, including Lepidilines A, C, and D, and more recently discovered variants E, F, and G.[3][5][6][7] The chemical structure of this compound is 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride.[1][7]

Quantitative Analysis of this compound in Lepidium meyenii

The concentration of this compound in Lepidium meyenii can vary depending on the ecotype and processing of the plant material. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQD-MS/MS) method has been developed for the quantification of major alkaloids in Maca. The data presented in the following table summarizes the quantitative analysis of this compound and related alkaloids in Maca raw powder.

| Alkaloid | Average Concentration (ppm or mg/kg) |

| Lepidiline A | 2.12 |

| This compound | 2.38 |

| Lepidiline C | 0.59 |

| Lepidiline D | 0.60 |

| Lepidiline E | 0.60 |

| Data sourced from a UPLC-TQD-MS/MS analysis of Maca raw powder. |

Experimental Protocols

Extraction and Isolation of this compound from Lepidium meyenii

The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of imidazole alkaloids from Lepidium meyenii.

a. Extraction:

-

Sample Preparation: Dried and powdered roots of Lepidium meyenii are used as the starting material.

-

Solvent Extraction: The powdered Maca is subjected to extraction with methanol (MeOH). A common procedure involves sonicating approximately 100 mg of the dried powder in 10 mL of 75% methanol (v/v) for 30 minutes. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

b. Isolation by Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of alkaloids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination for alkaloid separation is a mixture of n-hexane, chloroform, and methanol. The specific gradient will depend on the separation efficiency and should be optimized by thin-layer chromatography (TLC) prior to column chromatography.

-

Fraction Collection: Fractions are collected and monitored by TLC to identify those containing this compound.

-

Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay of this compound

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, PACA2, MDA-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at 560 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Biological Activity and Potential Signaling Pathways

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 3.8 |

| PACA2 | Pancreatic Adenocarcinoma | 4.2 |

| MDA-231 | Breast Carcinoma | 5.1 |

| Data compiled from studies on the cytotoxic effects of lepidilines.[8] |

Potential Signaling Pathway: Insights from Lepidiline A

While the specific signaling pathways of this compound are not yet fully elucidated, studies on the structurally similar Lepidiline A provide valuable insights. Lepidiline A has been shown to target 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme involved in the biosynthesis of active sex hormones. By enhancing the activity of HSD17B1, Lepidiline A can modulate the balance of endogenous sex hormones. Given the structural similarity, it is plausible that this compound may exert its biological effects through a similar mechanism.

Caption: Proposed mechanism of Lepidiline A targeting HSD17B1.

Conclusion

This compound, a constituent of Lepidium meyenii, exhibits promising biological activity, particularly in the realm of oncology. This technical guide provides a foundational understanding of its biological source, methods for its quantification and isolation, and insights into its potential mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in various disease models. The detailed methodologies and data presented herein are intended to facilitate these future investigations.

References

- 1. scispace.com [scispace.com]

- 2. Imidazole alkaloids from Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSD17B1 Gene: Function, Role in Steroid Metabolism, and Clinical Significance [learn.mapmygenome.in]

- 4. HSD17B1 hydroxysteroid 17-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulation of hydroxysteroid 17β-dehydrogenase type 1 and 2 gene expression in breast cancer cell lines by estradiol, dihydrotestosterone, microRNAs, and genes related to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lepidiline B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline B, a unique imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. It includes a detailed summary of its physicochemical characteristics, a description of its synthesis, and an account of its cytotoxic effects against specific cancer cell lines. This document also outlines the experimental protocol for the reported cytotoxicity assays and presents the quantitative data in a clear, tabular format for ease of comparison. Currently, detailed information regarding its specific signaling pathways and a full profile of its biological activities, such as anti-inflammatory effects, remain areas for future investigation.

Chemical Structure and Identification

This compound is chemically identified as 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride. It is a quaternary imidazolium salt, a structural characteristic that contributes to its biological activity. The molecule is achiral.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 9862174

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride |

| Molecular Formula | C₂₀H₂₃ClN₂ |

| Molecular Weight | 326.86 g/mol |

| CAS Number | 596093-97-9 |

| PubChem CID | 9862174 |

| InChI Key | VVNHJXQBUXJGBN-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C)--INVALID-LINK--=C(C)N1CC3=CC=CC=C3.[Cl-] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | MedKoo Biosciences |

| Melting Point | 228–229 °C | J. Nat. Prod. 2021, 84, 12, 3071–3079 |

| Boiling Point | Data not available | - |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Synthesis

A three-step synthesis for this compound has been reported, although it is noted to be less efficient than the synthesis of its analogue, Lepidiline A, due to the instability of a 2-methylimidazole N-oxide precursor. The general synthetic approach is outlined below.

Caption: Workflow for the three-step synthesis of this compound.

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against certain human cancer cell lines. Information regarding other biological effects, such as anti-inflammatory activity, is currently limited in peer-reviewed literature.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against the human leukemia (HL-60) and breast cancer (MCF-7) cell lines. Its potency is notably higher than its structural analogue, Lepidiline A.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Leukemia | 3.8 |

| MCF-7 | Breast Cancer | >100 |

Data sourced from J. Nat. Prod. 2021, 84, 12, 3071–3079.

Experimental Protocols

The following is a detailed description of the methodology used to assess the cytotoxic activity of this compound.

Cytotoxicity Assay (Sulphorhodamine B Assay)

The in vitro cytotoxicity of this compound was determined using the sulphorhodamine B (SRB) assay.

Workflow:

Caption: Step-by-step workflow of the SRB cytotoxicity assay.

Detailed Steps:

-

Cell Plating: Human cancer cells (HL-60 and MCF-7) were seeded into 96-well plates at an optimized density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for 48 hours.

-

Cell Fixation: Following incubation, the cells were fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Staining: The plates were washed with water and stained with a 0.4% (w/v) solution of sulphorhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.

-

Washing: The unbound dye was removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: The protein-bound dye was solubilized with a 10 mM Tris base solution, and the absorbance was measured at approximately 510 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values were calculated from the dose-response curves.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general anti-inflammatory and cytotoxic activities of many natural products are often associated with pathways such as NF-κB and MAPK. However, the direct effect of this compound on these or other pathways has not yet been elucidated.

Caption: Potential signaling pathways for future investigation of this compound's mechanism of action.

Conclusion and Future Directions

This compound is an imidazole alkaloid with a well-defined chemical structure and demonstrated cytotoxic activity against specific cancer cell lines. This guide provides the foundational chemical and biological information currently available for this compound.

Significant gaps in our understanding of this compound remain. Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

-

Exploring a Broader Range of Biological Activities: Substantiating the anecdotal claims of anti-inflammatory properties through rigorous scientific investigation.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to potentially enhance its potency and selectivity.

The information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in the potential of this compound.

Physicochemical Characterization of Lepidiline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Lepidiline B, a flavonolignan isolated from the roots of Lepidium meyenii (Maca). The information herein is intended to support research, drug discovery, and development activities involving this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₃ClN₂ | [1][2][3] |

| Molecular Weight | 326.86 g/mol | [1][2][3] |

| CAS Number | 596093-97-9 | [1][3] |

| Appearance | Solid powder | [1] |

| Melting Point | 228–229 °C | [4] |

| Solubility | Soluble in DMSO | [1] |

| Stability | Stable for several weeks at ambient temperature. For long-term storage, -20°C is recommended. | [1] |

| IUPAC Name | 1,3-dibenzyl-2,4,5-trimethyl-1H-imidazol-3-ium chloride | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical parameters. The following are standard methodologies that can be employed for the characterization of this compound.

2.1. Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

2.2. Determination of Aqueous Solubility

Solubility is a critical parameter influencing a drug's absorption and distribution.

-

Method: Shake-flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at various pH values) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

2.3. Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity and its ability to cross cell membranes.

-

Method: Shake-flask method.

-

Procedure:

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of this compound is dissolved in either the water or n-octanol phase.

-

Equal volumes of the n-octanol and water phases are mixed in a sealed flask and shaken vigorously to allow for partitioning of the compound.

-

The mixture is centrifuged to separate the two phases.

-

The concentration of this compound in both the aqueous and n-octanol phases is quantified by HPLC or another suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

2.4. Stability Analysis

Assessing the chemical stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

-

Method: HPLC-based stability-indicating assay.

-

Procedure:

-

Solutions of this compound are prepared in relevant solvents or formulations.

-

Aliquots of the solutions are stored under different conditions, including elevated temperature (e.g., 40°C, 60°C), light exposure (photostability), and varying pH levels.

-

At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

-

The decrease in the concentration of this compound and the appearance of degradation products are monitored over time to determine the degradation kinetics and identify conditions under which the compound is stable.

-

Visualizations

3.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

References

Lepidiline B: Unraveling its Cytotoxic Effects in Cancer Cells

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific knowledge regarding the mechanism of action of Lepidiline B, an imidazole alkaloid, in cancer cells. While research has established its cytotoxic potential against various cancer cell lines, a detailed understanding of its molecular mechanisms, including its impact on specific signaling pathways, apoptosis, and the cell cycle, remains an area of active investigation. This document summarizes the existing data on its cytotoxic activity and outlines general experimental protocols relevant to the study of such compounds.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its potency, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [1] |

| MDA-231 | Breast Carcinoma | 5.1 | [1] |

| HL-60 | Promyelocytic Leukemia | 3.8 | [1] |

It is noteworthy that this compound generally exhibits greater cytotoxicity compared to its analog, Lepidiline A[1].

Putative Mechanisms of Action (Inferred from Related Compounds)

While direct evidence for the specific molecular mechanisms of this compound is limited, studies on other cytotoxic agents, including those with similar structural motifs, suggest potential avenues of action that warrant investigation for this compound. These include the induction of apoptosis and interference with the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate malignant cells. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the activation of a cascade of enzymes called caspases. This can be triggered by cellular stress and involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.

This flow cytometry-based assay is a standard method to detect and quantify apoptosis.

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with varying concentrations of this compound for predetermined time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Annexin V-FITC negative, PI negative cells are live cells.

-

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This arrest can prevent cell proliferation and may ultimately trigger apoptosis.

This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the DNA content of cells, which correlates with the phase of the cell cycle.

-

Cell Culture and Treatment: Treat cancer cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation:

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to prevent staining of RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Potential outcomes of this compound on the cell cycle.

Key Signaling Pathways in Cancer

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for anticancer drug development. While the effect of this compound on these pathways has not been reported, their investigation is a logical next step in elucidating its mechanism of action.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibitory action of this compound on cancer signaling.

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including those involved in signaling pathways.

-

Protein Extraction:

-

Treat cells with this compound and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Future Directions

The existing data clearly indicates that this compound is a cytotoxic agent with potential for further development as an anticancer therapeutic. However, a significant gap remains in our understanding of its molecular mechanism of action. Future research should focus on:

-

Comprehensive Apoptosis Studies: Investigating the activation of caspases, the modulation of Bcl-2 family proteins, and the involvement of the mitochondrial pathway.

-

Detailed Cell Cycle Analysis: Determining the specific phase of the cell cycle at which this compound induces arrest and identifying the key regulatory proteins involved.

-

Signaling Pathway Elucidation: Examining the effects of this compound on the PI3K/Akt and MAPK pathways, as well as other relevant cancer-associated signaling cascades.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

A thorough investigation into these areas will be crucial to fully characterize the therapeutic potential of this compound and to guide its future development as a novel anticancer agent.

References

A Technical Guide to the Biological Activity Screening of Lepidiline B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Lepidiline B, a naturally occurring imidazolium salt. The focus of this document is on its cytotoxic properties against various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action.

Biological Activity Profile of this compound

This compound has been identified as a compound with significant cytotoxic activity against several human cancer cell lines. Comparative studies have shown that this compound is notably more cytotoxic than its analogue, Lepidiline A.[1][2] Its potential as an antineoplastic agent is underscored by its efficacy in the low micromolar range against specific cancer types.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The data from various screening studies are summarized in the tables below.

Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PACA2 | Pancreatic Adenocarcinoma | 4.2[1][2] |

| MDA-231 | Breast Carcinoma | 5.1[1][2] |

| HL-60 | Promyelocytic Leukemia | 3.8[1][2] |

| MCF-7 | Breast Adenocarcinoma | >10 µM (low cytotoxicity) |

Table 2: Comparative Cytotoxicity of Lepidiline Alkaloids

This table compares the cytotoxic activity of this compound with its related compounds, Lepidiline A, C, and D, against two specific human cancer cell lines. Doxorubicin (DXR) is included as a positive control.

| Compound | IC50 on HL-60 (µM) | IC50 on MCF-7 (µM) |

| Lepidiline A | 32.3 | > 50 |

| This compound | 3.8 | > 50 |

| Lepidiline C | 27.7 | > 50 |

| Lepidiline D | 1.1 | > 100 |

| Doxorubicin (DXR) | ~0.1 | Not specified |

Data compiled from studies on promyelocytic leukemia (HL-60) and breast cancer adenocarcinoma (MCF-7) cell lines.[1][2]

Experimental Protocols: Cytotoxicity Assessment

The primary method used to evaluate the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[1][2] The concentration of these insoluble crystals, which is directly proportional to the number of living cells, is determined by solubilizing them and measuring the absorbance of the solution.

Detailed Protocol for MTT Assay

-

Cell Seeding:

-

Seed human cancer cells (e.g., HL-60, MCF-7) into 96-well plates at an appropriate density (e.g., 10,000 cells per well).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in serum-free cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include untreated cells as a negative control and a known anticancer agent (e.g., doxorubicin) as a positive control.

-

Incubate the plates for an additional 48 to 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the purple crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 555-570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using a nonlinear regression analysis.

-

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps of the MTT assay used for evaluating the cytotoxicity of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway, triggered by cellular stress, is a plausible mechanism. The following diagram illustrates this generalized pathway.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines, particularly those of pancreatic, breast, and leukemic origin.[1][2] The MTT assay serves as a robust and reliable method for quantifying this activity. While further research is needed to delineate the exact molecular targets and signaling pathways, its potent cytotoxic profile positions this compound as a promising lead compound in the discovery of novel antineoplastic drugs. The methodologies and data presented in this guide provide a solid foundation for future preclinical investigations into its therapeutic potential.

References

The Structure-Activity Relationship of Lepidiline B: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Imidazolium Alkaloid for Cancer Research

Lepidiline B, a naturally occurring imidazolium alkaloid isolated from the roots of Lepidium meyenii (Maca), has emerged as a compound of significant interest in oncological research. Its cytotoxic activity against various cancer cell lines has prompted further investigation into its structure-activity relationship (SAR) to guide the development of more potent and selective anticancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, detailing its synthesis, biological evaluation, and a plausible mechanism of action.

Core Structure and Synthetic Overview

This compound is chemically known as 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride. Its core structure consists of a central imidazole ring substituted with two benzyl groups at the nitrogen atoms (N1 and N3), and three methyl groups at the carbon atoms (C2, C4, and C5).

The synthesis of this compound, while less efficient than that of its 2-unsubstituted analogs, Lepidiline A and C, is achievable. The process is hampered by the instability of the key precursors, the 2-methylimidazole N-oxides. A general synthetic approach involves the appropriate substitution of the imidazole core. For this compound, this entails the benzylation of both nitrogen atoms and methylation of the C2, C4, and C5 positions of the imidazole ring. A reported synthesis of 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride achieved a yield of 80%.

Structure-Activity Relationship and Cytotoxicity

The cytotoxic properties of this compound and its analogs have been evaluated against a panel of cancer cell lines. The accumulated data reveals key structural features that govern its anticancer activity.

Key SAR Findings:

-

2-Methylation is Crucial for Potency: The presence of a methyl group at the C2 position of the imidazole ring is a significant determinant of cytotoxicity. This compound and its analog Lepidiline D (which is also 2-methylated) exhibit substantially higher potency compared to their 2-unsubstituted counterparts, Lepidiline A and C. For instance, this compound and D are an order of magnitude more cytotoxic against the HL-60 leukemia cell line than A and C.

-

Substitution at C4 and C5 Influences Activity and Selectivity: Replacement of the methyl groups at the C4 and C5 positions with bulkier phenyl groups has been shown to increase cytotoxicity against the MCF-7 breast cancer cell line. However, this modification also leads to a decrease in selectivity, with increased toxicity observed against non-cancerous human umbilical vein endothelial cells (HUVECs).

-

General Trend of Higher Potency: Across multiple studies and cell lines, this compound consistently demonstrates greater cytotoxic activity than Lepidiline A.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | Pancreatic adenocarcinoma (PACA2) | 4.2 |

| Breast carcinoma (MDA-231) | 5.1 | |

| Leukemia (HL-60) | 3.8 | |

| Lepidiline A | Leukemia (HL-60) | 32.3 |

| Lepidiline C | Leukemia (HL-60) | 27.7 |

| Lepidiline D | Leukemia (HL-60) | 1.1 |

Experimental Protocols

Synthesis of 1,3-Dibenzyl-2,4,5-trimethylimidazolium chloride (this compound)

Characterization of the final product would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Cytotoxicity Assay Protocol (MTT Assay)

The cytotoxic activity of this compound is typically assessed using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other N-heterocyclic carbene (NHC) precursors suggests a plausible mechanism of action. NHC metal complexes, which can be formed from precursors like this compound, are known to induce cancer cell death through the mitochondrial apoptotic pathway.

A proposed signaling pathway for the cytotoxic action of this compound is as follows:

This proposed mechanism involves the following key steps:

-

Induction of Oxidative Stress: this compound, possibly after conversion to a metal-NHC complex, may lead to an increase in the intracellular levels of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: The elevated ROS levels can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Initiation of the Caspase Cascade: The loss of mitochondrial membrane integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9.

-

Execution of Apoptosis: Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. The structure-activity relationships identified to date provide a solid foundation for the rational design of more potent and selective analogs. Key areas for future research include:

-

Elucidation of the precise molecular target(s) of this compound.

-

In-depth investigation of its mechanism of action, including its effects on cell cycle progression and specific apoptotic pathways.

-

Synthesis and evaluation of a broader range of analogs to further refine the SAR.

-

In vivo efficacy studies in preclinical cancer models.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of a new class of effective cancer treatments.

Methodological & Application

Application Note: Synthesis of Lepidiline B from N-benzyl acetimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the three-step synthesis of Lepidiline B (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride), an imidazolium alkaloid. The synthesis commences with the reaction of N-benzyl acetimine and diacetyl monoxime to form an imidazole N-oxide intermediate. This intermediate is subsequently reduced using Raney-nickel, followed by N-benzylation to yield the final product. This protocol is adapted from the established synthesis of related lepidiline alkaloids.[1][2] All quantitative data is summarized in tables, and the synthetic pathway is visualized using a workflow diagram.

Introduction

Lepidilines are a class of imidazolium alkaloids naturally found in the roots of Lepidium meyenii (Maca). These compounds have garnered interest due to their potential biological activities. This application note details a robust and accessible synthetic route to this compound, starting from readily available precursors. The described protocol allows for the efficient laboratory-scale production of this compound for further research and development.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in three main steps:

-

Formation of Imidazole N-oxide: Reaction of N-benzyl acetimine with diacetyl monoxime to yield 1-benzyl-2,4,5-trimethylimidazole 3-oxide.

-

Reduction of N-oxide: Deoxygenation of the imidazole N-oxide intermediate to 1-benzyl-2,4,5-trimethylimidazole using Raney-nickel.

-

N-benzylation: Quaternization of the imidazole intermediate with benzyl chloride to afford the target this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and products in the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| N-benzyl acetimine | C9H11N | 133.19 | |

| Diacetyl monoxime | C4H7NO2 | 101.10 | |

| Ethanol (EtOH) | C2H5OH | 46.07 | |

| Raney-nickel | Ni | 58.69 | |

| Benzyl chloride | C7H7Cl | 126.58 | |

| Acetonitrile | C2H3N | 41.05 |

Table 2: Intermediates and Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Overall Yield (%) |

| 1-benzyl-2,4,5-trimethylimidazole 3-oxide | C13H16N2O | 216.28 | 432.6 | - | |

| 1-benzyl-2,4,5-trimethylimidazole | C13H16N2 | 200.28 | - | - | |

| This compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) | C20H23ClN2 | 326.86 | - | ~80% (estimated) |

Note: The yield for this compound is estimated based on the reported yield for the analogous synthesis of Lepidiline D (80%).[1][2]

Experimental Protocols

Step 1: Synthesis of 1-benzyl-2,4,5-trimethylimidazole 3-oxide

This procedure is adapted from the synthesis of the analogous compound 2e in the literature.[1][2]

-

To a solution of diacetyl monoxime (203 mg, 2.0 mmol) in ethanol (4 mL), add freshly prepared N-benzyl acetimine (532 mg, 4.0 mmol).

-

Stir the resulting mixture at room temperature.

-

After 24 hours, add a second portion of N-benzyl acetimine (133 mg, 1.0 mmol).

-

Continue stirring at room temperature for an additional 24 hours (total of 48 hours).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide is used in the next step without further purification.

Step 2: Reduction of 1-benzyl-2,4,5-trimethylimidazole 3-oxide

This protocol is a general procedure based on the reduction of similar imidazole N-oxides.[1]

-

Dissolve the crude 1-benzyl-2,4,5-trimethylimidazole 3-oxide (from Step 1) in ethanol.

-

Add freshly prepared Raney-nickel to the solution.

-

Stir the mixture under a hydrogen atmosphere (or use hydrazine hydrate as a hydrogen source) at room temperature until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney-nickel catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 1-benzyl-2,4,5-trimethylimidazole. This crude product is used in the next step without further purification.

Step 3: Synthesis of this compound (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride)

This procedure is adapted from the synthesis of Lepidiline D.[1][2]

-

Dissolve the crude 1-benzyl-2,4,5-trimethylimidazole (from Step 2) in acetonitrile.

-

Add benzyl chloride (1.1 equivalents) to the solution.

-

Heat the reaction mixture under microwave irradiation (or conventional heating) until the reaction is complete (monitored by TLC). A typical reaction time for the analogous Lepidiline A synthesis under microwave irradiation is 5 minutes.[1]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a colorless solid. The synthesis of the related Lepidiline D from the same intermediate resulted in an 80% yield.[1][2]

Visualizations

Synthetic Workflow Diagram

Caption: Three-step synthesis of this compound from N-benzyl acetimine.

Experimental Workflow for Cytotoxicity Assay

The synthesized this compound can be evaluated for its biological activity, such as cytotoxicity against cancer cell lines. The following diagram illustrates a typical workflow for such an assay, as described in the source literature.[1]

Caption: General workflow for evaluating the cytotoxicity of this compound.

References

Multi-Step Synthesis of Lepidiline B and D: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of Lepidiline B and D, naturally occurring imidazolium alkaloids. The synthesis commences with the condensation of an α-hydroxyiminoketone with an imine, followed by deoxygenation of the resulting imidazole N-oxide and subsequent N-benzylation. This protocol offers a clear pathway for obtaining these target compounds for further research and drug development applications. All quantitative data is summarized, and detailed experimental procedures for key steps are provided.

Introduction

Lepidilines are a class of imidazolium alkaloids first isolated from the roots of Lepidium meyenii (Maca). These compounds have garnered interest due to their potential biological activities. While the synthesis of symmetrically substituted Lepidilines A and B can be achieved through direct double benzylation of the corresponding imidazole, the synthesis of unsymmetrically substituted analogs like Lepidiline C and D requires a more nuanced multi-step approach.[1][2] This document outlines a validated synthetic route to this compound and D.[1]

Synthesis Pathway Overview

The multi-step synthesis for this compound and D involves three key stages:

-

Imidazole N-oxide Formation: Condensation of an appropriate α-hydroxyiminoketone with an imine to yield the imidazole N-oxide precursor.

-

Deoxygenation: Removal of the N-oxide functionality to form the core imidazole structure.

-

N-Benzylation: Quaternization of the imidazole with a suitable benzyl halide to yield the final Lepidiline product.

It is noted that the synthesis of this compound and D via their 2-methylimidazole N-oxide precursors is less efficient due to the instability of these key intermediates.[1][2]

Caption: Multi-step synthesis workflow for this compound and D.

Quantitative Data Summary

The following table summarizes the yields and physical properties of key compounds in the synthesis of Lepidiline D.

| Compound Name | Structure Number | Yield (%) | Melting Point (°C) |

| 1-(3-Methoxybenzyl)-4,5-diphenylimidazole 3-oxide | 2d | 73% | 195–197 |

| 1-Benzyl-3-(3-methoxybenzyl)-2,4,5-trimethylimidazolium chloride | 1d | 80% | 214–216 |

Data extracted from reference[1].

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-(3-methoxybenzyl)-2,4,5-trimethylimidazolium chloride (Lepidiline D, 1d)

This procedure outlines the final N-benzylation step to yield Lepidiline D from its imidazole precursor (5e).

Materials:

-

1-Benzyl-2,4,5-trimethylimidazole (5e)

-

m-Methoxybenzyl chloride

-

Microwave reactor

Procedure:

-

Combine 1-Benzyl-2,4,5-trimethylimidazole (5e) and m-methoxybenzyl chloride.

-

Subject the mixture to microwave irradiation to accelerate the quaternization process.

-

Following the reaction, isolate the crude product.

-

Purify the product to obtain Lepidiline D (1d) as colorless crystals.

Characterization Data for Lepidiline D (1d): [1][2]

-

Melting Point: 214–216 °C

-

IR (neat) ν (cm⁻¹): 1603, 1461, 1256, 1167, 1036

-

¹H NMR (600 MHz, CDCl₃) δ: 7.34–7.21 (m, 4H), 7.07–7.04 (m, 2H), 6.81–6.78 (m, 1H), 6.59–6.54 (m, 2H), 5.52 (s, 2H), 5.51 (s, 2H), 3.74 (s, 3H), 2.75 (s, 3H), 2.19 (s, 3H), 2.18 (s, 3H)

-

¹³C NMR (151 MHz, CDCl₃) δ: 160.32, 144.3, 134.9, 133.2, 130.6, 129.5 (2C), 128.7, 126.4, 126.3, 126.1 (2C), 118.0, 113.7, 112.1, 55.5, 49.2, 49.1, 11.7, 9.13, 9.11

General Workflow for Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis, purification, and analysis of this compound and D.

Caption: General laboratory workflow for synthesis and analysis.

Conclusion

The described multi-step synthesis provides a viable, albeit less efficient for B and D analogs, route to unsymmetrically substituted Lepidilines. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize these compounds for further investigation into their chemical and biological properties. The instability of the 2-methylimidazole N-oxide intermediates remains a key challenge to be addressed in future synthetic optimizations.[1][2]

References

Purification of Synthetic Lepidiline B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Lepidiline B, an imidazolium alkaloid with potential therapeutic applications. The following sections outline various purification techniques, including column chromatography, preparative thin-layer chromatography (PTLC), recrystallization, and reverse-phase preparative high-performance liquid chromatography (HPLC). Additionally, a protocol for the purity assessment of the final compound using analytical HPLC-UV is described.

Introduction

This compound is a naturally occurring imidazolium alkaloid that has been the subject of synthetic efforts due to its biological activities. The successful synthesis of this compound necessitates robust purification strategies to isolate the target compound from starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several effective methods for achieving high-purity synthetic this compound.

Data Presentation

The following table summarizes the typical outcomes for the described purification techniques. Please note that yields and purity are dependent on the specific reaction conditions and the initial purity of the crude product.

| Purification Technique | Typical Purity | Typical Yield | Scale | Notes |

| Column Chromatography | >95% | 60-80% | Milligram to Gram | Effective for removing a wide range of impurities. |

| Preparative TLC | >98% | 30-50% | Milligram | Ideal for small-scale purification and method development. |

| Recrystallization | >99% | 50-70% | Milligram to Gram | Excellent for obtaining highly pure crystalline material. |

| Preparative HPLC | >99% | 70-90% | Milligram to Gram | Provides very high purity and good recovery. |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of this compound on a milligram to gram scale.

Materials:

-

Crude synthetic this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, technical grade

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the hexane to drain until it is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried silica onto the top of the packed column.

-

Elution: Begin elution with a mobile phase of 100% dichloromethane. Gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% methanol in dichloromethane. The optimal solvent system should be determined beforehand by TLC analysis. For a related precursor, a mobile phase of 92:8 DCM/MeOH was effective.[1]

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Preparative Thin-Layer Chromatography (PTLC)

This method is ideal for small-scale purification (typically <100 mg).

Materials:

-

Crude synthetic this compound

-

Preparative TLC plates (silica gel, 1-2 mm thickness)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Developing tank

-

UV lamp (254 nm)

-

Spatula or razor blade

-

Glass vial

-

Solvent for extraction (e.g., 10% Methanol in Dichloromethane)

Procedure:

-

Sample Application: Dissolve the crude this compound in a minimal amount of DCM. Using a capillary tube or syringe, carefully apply the solution as a narrow band across the origin line of the preparative TLC plate.

-

Development: Place the plate in a developing tank containing the mobile phase (e.g., 92:8 Dichloromethane/Methanol).[1] Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the tank and allow the solvent to evaporate. Visualize the separated bands under a UV lamp.

-

Isolation: Carefully scrape the silica band corresponding to this compound into a clean vial.

-

Extraction: Add a suitable solvent (e.g., 10% MeOH in DCM) to the vial to extract the product from the silica. Vortex the mixture and then filter or centrifuge to remove the silica gel.

-

Solvent Evaporation: Evaporate the solvent from the filtrate to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure, crystalline this compound, which is an organic salt.[1]

Materials:

-

Crude synthetic this compound

-

Dichloromethane (DCM), analytical grade

-

Hexane or Di-isopropyl ether, analytical grade

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot dichloromethane to dissolve it completely.

-

Precipitation: While stirring, slowly add a less polar solvent, such as hexane or di-isopropyl ether, until the solution becomes slightly cloudy, indicating the onset of precipitation.

-

Crystal Formation: Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature. For optimal crystal growth, the flask can then be placed in an ice bath or refrigerator.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 4: Purification by Reverse-Phase Preparative HPLC

For the highest purity, reverse-phase preparative HPLC is a powerful technique. A similar method has been used to achieve high-purity Lepidiline A with good yield.

Materials:

-

Crude synthetic this compound

-